4-((1H-Pyrrol-2-yl)methylene)-3-(chloromethyl)isoxazol-5(4H)-one
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Overview
Description
(4E)-3-(CHLOROMETHYL)-4-(1H-PYRROL-2-YLMETHYLENE)-ISOXAZOL-5(4H)-ONE is a synthetic organic compound characterized by its unique structure, which includes a chloromethyl group, a pyrrole ring, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-(CHLOROMETHYL)-4-(1H-PYRROL-2-YLMETHYLENE)-ISOXAZOL-5(4H)-ONE typically involves the condensation of pyrrole aldehydes with chloromethyl isoxazole derivatives. The reaction is often carried out under mild conditions, using a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction . The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the reaction . Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4E)-3-(CHLOROMETHYL)-4-(1H-PYRROL-2-YLMETHYLENE)-ISOXAZOL-5(4H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic conditions.
Major Products
The major products formed from these reactions include various substituted isoxazole and pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
(4E)-3-(CHLOROMETHYL)-4-(1H-PYRROL-2-YLMETHYLENE)-ISOXAZOL-5(4H)-ONE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of heterocyclic compounds and complex organic molecules.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (4E)-3-(CHLOROMETHYL)-4-(1H-PYRROL-2-YLMETHYLENE)-ISOXAZOL-5(4H)-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrol-2-ylmethylenes: These compounds share the pyrrole ring structure and exhibit similar electronic properties.
Isoxazole Derivatives: Compounds with isoxazole rings are known for their diverse biological activities and are used in various pharmaceutical applications.
Uniqueness
(4E)-3-(CHLOROMETHYL)-4-(1H-PYRROL-2-YLMETHYLENE)-ISOXAZOL-5(4H)-ONE is unique due to the presence of both chloromethyl and pyrrole moieties, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to undergo multiple types of reactions makes it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C9H7ClN2O2 |
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Molecular Weight |
210.62 g/mol |
IUPAC Name |
(4Z)-3-(chloromethyl)-4-(1H-pyrrol-2-ylmethylidene)-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H7ClN2O2/c10-5-8-7(9(13)14-12-8)4-6-2-1-3-11-6/h1-4,11H,5H2/b7-4- |
InChI Key |
QXULIWKKJJSSJI-DAXSKMNVSA-N |
Isomeric SMILES |
C1=CNC(=C1)/C=C\2/C(=NOC2=O)CCl |
Canonical SMILES |
C1=CNC(=C1)C=C2C(=NOC2=O)CCl |
Origin of Product |
United States |
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